

Dorsomorphin and Its Analogs: A Comparative Guide to Potency and Selectivity

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Compound of Interest		
Compound Name:	Dorsomorphin	
Cat. No.:	B1670891	Get Quote

In the realm of cellular signaling research, small molecule inhibitors are indispensable tools for dissecting complex biological pathways. **Dorsomorphin**, the first-in-class inhibitor of Bone Morphogenetic Protein (BMP) signaling, and its subsequently developed analogs, LDN-193189 and DMH1, have been pivotal in advancing our understanding of a multitude of physiological and pathological processes. This guide provides a comprehensive comparison of the inhibitory potency and selectivity of **Dorsomorphin** and its key analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most appropriate tool for their specific needs.

Potency and Selectivity: A Quantitative Comparison

The evolution of **Dorsomorphin** analogs has been driven by the quest for increased potency and selectivity towards the BMP type I receptors (Activin receptor-like kinases; ALKs) while minimizing off-target effects, most notably on AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The following tables summarize the half-maximal inhibitory concentrations (IC50) of **Dorsomorphin**, LDN-193189, and DMH1 against their primary targets and key off-targets, providing a clear quantitative comparison of their performance.

Table 1: Inhibitory Potency (IC50) against BMP Type I Receptors (ALKs)



Compound	ALK1 (nM)	ALK2 (nM)	ALK3 (nM)	ALK6 (nM)
Dorsomorphin	-	119[1]	23[1]	200[1]
LDN-193189	0.8[2]	0.8[2], 5[3][4]	5.3[2], 30[3][4]	16.7[2]
DMH1	27[5]	107.9[5][6][7], 13-108[8]	<5[5]	47.6[5]

Table 2: Inhibitory Potency (IC50) against Key Off-Target Kinases

Compound	AMPK (nM)	VEGFR2 (KDR) (nM)
Dorsomorphin	109[9]	25.1
LDN-193189	>10,000[1]	214.7
DMH1	No significant inhibition[6][8]	No significant inhibition[6][8]

As the data illustrates, both LDN-193189 and DMH1 represent significant improvements over the parent compound, **Dorsomorphin**. LDN-193189 exhibits exceptional potency against ALK2 and ALK3, with IC50 values in the low nanomolar range, making it a powerful inhibitor of the canonical BMP signaling pathway.[2][3][4] DMH1, while slightly less potent against ALK2 than LDN-193189, demonstrates remarkable selectivity, with negligible activity against AMPK and VEGFR2.[6][8] This high selectivity makes DMH1 a more precise tool for studying BMP-specific signaling events, avoiding the confounding off-target effects associated with **Dorsomorphin**.

Signaling Pathways

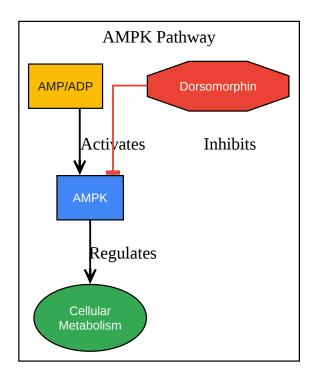
To understand the functional implications of inhibiting these kinases, it is crucial to visualize their roles in their respective signaling cascades.

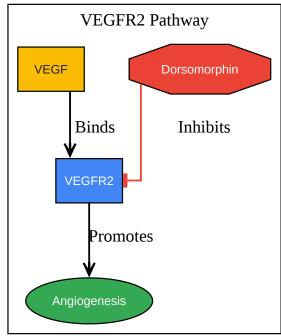




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Canonical BMP-SMAD Signaling Pathway





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Off-Target Signaling Pathways Inhibited by **Dorsomorphin**

Experimental Protocols



Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key assays used to determine the inhibitory potency of **Dorsomorphin** and its analogs.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the phosphorylation of a substrate by a purified kinase in the presence of a radioactive ATP analog.

Materials:

- Purified recombinant human ALK2, ALK3, ALK6, AMPK, or VEGFR2 kinase
- Kinase-specific substrate (e.g., Myelin Basic Protein for AMPK, Casein for ALKs)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)[10]
- [y-³²P]ATP or [y-³³P]ATP
- Dorsomorphin, LDN-193189, or DMH1 at various concentrations
- Phosphocellulose paper (e.g., P81)
- 1% Phosphoric acid
- Scintillation counter and scintillation fluid

Procedure:

- Prepare a reaction mixture containing the kinase, substrate, and the inhibitor at the desired concentration in the kinase reaction buffer.
- Initiate the reaction by adding [y-32P]ATP or [y-33P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.



- Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated radioactive ATP.
- Measure the radioactivity incorporated into the substrate using a scintillation counter.
- Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cellular BMP Signaling Assay (Luciferase Reporter)

This cell-based assay measures the transcriptional activity of SMADs, the downstream effectors of BMP signaling.

Materials:

- Cells responsive to BMP signaling (e.g., C2C12, HEK293)
- BMP-responsive luciferase reporter plasmid (e.g., containing a BMP-responsive element from the Id1 promoter)[11]
- Renilla luciferase plasmid (for normalization)
- Transfection reagent
- BMP ligand (e.g., BMP2, BMP4)
- Dorsomorphin, LDN-193189, or DMH1 at various concentrations
- Dual-luciferase reporter assay system

Procedure:

- Co-transfect the cells with the BMP-responsive luciferase reporter plasmid and the Renilla luciferase plasmid.
- After transfection, pre-treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1 hour).
- Stimulate the cells with a BMP ligand for a defined period (e.g., 6-24 hours).

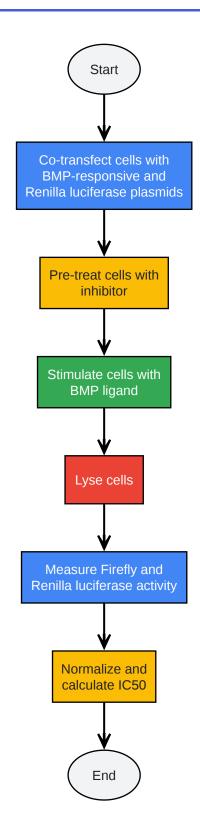






- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- Calculate the percentage of inhibition of BMP-induced luciferase activity at each inhibitor concentration and determine the IC50 value.





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Workflow for a Cellular BMP Luciferase Reporter Assay

Conclusion: Selecting the Right Inhibitor



The choice between **Dorsomorphin**, LDN-193189, and DMH1 depends critically on the specific experimental question.

- **Dorsomorphin**, as the first-generation inhibitor, remains a useful tool for initial exploratory studies, but its significant off-target effects on AMPK and VEGFR2 must be carefully considered and controlled for.[9]
- LDN-193189 is the most potent inhibitor of the BMP type I receptors ALK2 and ALK3 among the three. Its high potency makes it ideal for experiments requiring strong and efficient blockade of the canonical BMP-SMAD signaling pathway.[2][3][4]
- DMH1 offers the highest selectivity for BMP receptors over AMPK and VEGFR2.[6][8] This
 makes it the inhibitor of choice for studies aiming to dissect the specific roles of BMP
 signaling without the confounding influence of off-target kinase inhibition.

By providing a clear comparison of potency, detailed experimental protocols, and visual representations of the relevant signaling pathways, this guide aims to empower researchers to make informed decisions in their selection and application of these valuable chemical probes.

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